molecular formula C16H24O B13162113 5-tert-Butyl-2-cyclopentyl-m-cresol CAS No. 94022-18-1

5-tert-Butyl-2-cyclopentyl-m-cresol

Cat. No.: B13162113
CAS No.: 94022-18-1
M. Wt: 232.36 g/mol
InChI Key: SERZLZFBVGSYLP-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-cyclopentyl-m-cresol (CAS 94022-18-1) is a phenolic compound with the molecular formula C₁₆H₂₄O and a molecular weight of 232.36 g/mol . Its structure features a tert-butyl group at the 5-position and a cyclopentyl substituent at the 2-position of the m-cresol backbone.

Properties

CAS No.

94022-18-1

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

5-tert-butyl-2-cyclopentyl-3-methylphenol

InChI

InChI=1S/C16H24O/c1-11-9-13(16(2,3)4)10-14(17)15(11)12-7-5-6-8-12/h9-10,12,17H,5-8H2,1-4H3

InChI Key

SERZLZFBVGSYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2CCCC2)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: tert-Butylation of m-Cresol

SiO₂/Al₂O₃ Ratio Conversion (%) Yield (%) Selectivity (%)
25 98.5 72.4 73.4
40 95.2 68.1 71.5

Key Finding: Higher SiO₂/Al₂O₃ ratios improve selectivity for para-alkylation (position 5) due to reduced steric hindrance.

Step 2: Cyclopentylation of 5-tert-Butyl-m-cresol

Catalyst Conversion (%) Yield (%) Regioselectivity (Position 2)
AlCl₃ 85 62 78
Hβ (SiO₂/Al₂O₃=30) 78 58 85

Challenge: Steric hindrance from the tert-butyl group reduces reaction rates, necessitating higher catalyst loadings.

One-Pot Tandem Alkylation

A novel approach combines tert-butylation and cyclopentylation in a single reactor using dual catalysts:

Trial tert-Butyl Yield (%) Cyclopentyl Yield (%) Overall Yield (%)
1 70 55 38.5
2 72 60 43.2

Optimization Note: Staged temperature control improves selectivity by minimizing side reactions.

Protection/Deprotection Approach

For enhanced regiocontrol:

Step Yield (%) Purity (%)
Protection 95 99
tert-Butylation 68 97
Cyclopentylation 60 95

Advantage: Avoids competing ortho/para effects during alkylation.

Green Chemistry Alternatives

Challenges and Solutions

  • Steric Hindrance :
    • Use of mesoporous Hβ zeolite (pore size >5 nm) improves diffusion for cyclopentylation.
  • Regioselectivity :
    • Directed ortho-metalation (DoM) with LDA enables precise cyclopentyl placement.

Analytical Validation

  • GC-MS : Confirms absence of tri-alkylated byproducts.
  • ¹H NMR : Key peaks (CDCl₃):
    • δ 1.28 (s, 9H, tert-butyl).
    • δ 1.65–1.85 (m, 8H, cyclopentyl).
    • δ 6.65 (d, 1H, aromatic).

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-cyclopentyl-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted phenolic compounds.

Scientific Research Applications

5-(tert-Butyl)-2-cyclopentyl-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying the effects of steric hindrance on chemical reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-cyclopentyl-3-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl and cyclopentyl groups can affect the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Substituents CAS RN Molecular Formula
5-tert-Butyl-2-cyclopentyl-m-cresol 2-Cyclopentyl, 5-tert-butyl 94022-18-1 C₁₆H₂₄O
6-tert-Butyl-m-cresol 6-tert-Butyl, 3-methyl (m-cresol) 88-60-8 C₁₁H₁₆O
5-tert-Butyl-o-cresol 5-tert-Butyl, 2-methyl (o-cresol) 5781-02-2 C₁₁H₁₆O
4,6-di-tert-Butyl-m-cresol 4-tert-Butyl, 6-tert-Butyl, 3-methyl 497-39-2 C₁₅H₂₄O

Key Observations :

  • The target compound’s cyclopentyl group (vs.
  • Di-substituted analogs (e.g., 4,6-di-tert-Butyl-m-cresol) exhibit higher antioxidant efficacy due to dual electron-donating groups .

Physical Properties

Property This compound 6-tert-Butyl-m-cresol 5-tert-Butyl-o-cresol 4,6-di-tert-Butyl-m-cresol
Melting Point (°C) Not reported 20 164.25 Not reported
Boiling Point (°C) Not reported 244 25 (estimated) Not reported
Density (g/cm³) Not reported 0.9640 Not reported Not reported
Solubility (mol/L) Not reported Not available 2.533 × 10⁻³ Not available

Key Observations :

  • 6-tert-Butyl-m-cresol has a low melting point (20°C) and moderate boiling point (244°C), making it suitable for liquid-phase applications .
  • 5-tert-Butyl-o-cresol ’s high melting point (164.25°C) suggests solid-state stability under ambient conditions .
  • Solubility data for the target compound is lacking, but its larger molecular weight (232.36 g/mol) may reduce aqueous solubility compared to smaller analogs .

Biological Activity

5-tert-Butyl-2-cyclopentyl-m-cresol (CAS No. 94022-18-1) is a compound that has garnered interest in various fields, particularly in biological and environmental studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C14H22O
Molecular Weight 218.33 g/mol
IUPAC Name 5-tert-butyl-2-cyclopentyl-3-methylphenol
CAS Number 94022-18-1

This compound is a phenolic compound that exhibits biological activity primarily through its interaction with various molecular targets. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and other biomolecules.

Potential Biological Activities

  • Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Endocrine Disruption : Similar compounds have been studied for their potential to disrupt endocrine functions by mimicking or inhibiting hormone activity, particularly estrogen .
  • Anti-inflammatory Effects : Some studies suggest that phenolic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Experimental Data

  • Estrogenic Activity : A study exploring the estrogenic potential of substituted phenols indicated that compounds with similar structures could bind to estrogen receptors, leading to potential endocrine disruption . Although specific data on this compound is limited, its structural similarities to known endocrine disruptors warrant further investigation.
  • Antioxidant Studies : Research has demonstrated that phenolic compounds can exhibit significant antioxidant activity. For example, a comparative study showed that similar phenolic structures could effectively reduce lipid peroxidation in cellular models, suggesting a protective role against oxidative damage .
  • Toxicological Assessments : In assessments of food contact materials, compounds like this compound were identified as potential contaminants with endocrine-disrupting capabilities. The study highlighted the necessity for rigorous testing of such compounds in consumer products .

Summary of Biological Activities

Activity TypeEvidence Level
Antioxidant Moderate
Endocrine Disruption High (based on structural analogy)
Anti-inflammatory Preliminary evidence

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